![molecular formula C24H32Br2O B14247656 2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1'-biphenyl CAS No. 384342-20-5](/img/structure/B14247656.png)
2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl is an organic compound with a complex structure that includes bromomethyl groups and a dimethyloctyl ether substituent on a biphenyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl typically involves the bromination of a precursor biphenyl compound. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The compound may also interact with cellular pathways involved in signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(bromomethyl)-1,1’-biphenyl: Lacks the dimethyloctyl ether substituent, making it less hydrophobic and potentially less bioactive.
4,4’-Bis(bromomethyl)-1,1’-biphenyl: Has bromomethyl groups on different positions, which may affect its reactivity and applications.
2,5-Bis(chloromethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl: Similar structure but with chloromethyl groups instead of bromomethyl, leading to different reactivity and chemical properties.
Uniqueness
2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl is unique due to the presence of both bromomethyl groups and a hydrophobic dimethyloctyl ether substituent. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced solubility in organic solvents, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
384342-20-5 |
|---|---|
Molekularformel |
C24H32Br2O |
Molekulargewicht |
496.3 g/mol |
IUPAC-Name |
1,4-bis(bromomethyl)-2-(3,7-dimethyloctoxy)-5-phenylbenzene |
InChI |
InChI=1S/C24H32Br2O/c1-18(2)8-7-9-19(3)12-13-27-24-15-21(16-25)23(14-22(24)17-26)20-10-5-4-6-11-20/h4-6,10-11,14-15,18-19H,7-9,12-13,16-17H2,1-3H3 |
InChI-Schlüssel |
WYTSNLYONIAKFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCOC1=CC(=C(C=C1CBr)C2=CC=CC=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


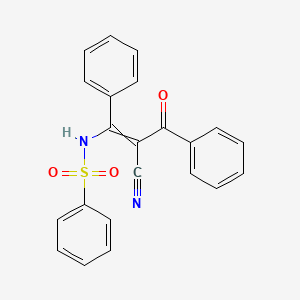
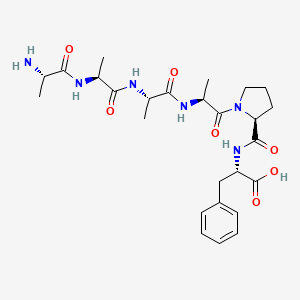
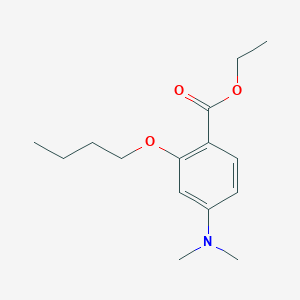
![2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14247607.png)
![Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)-](/img/structure/B14247615.png)
![(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide](/img/structure/B14247623.png)
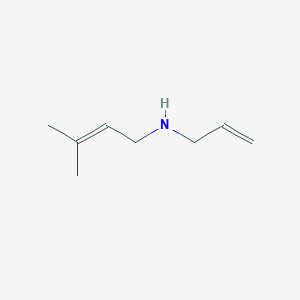

![Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]-](/img/structure/B14247634.png)
![1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea](/img/structure/B14247657.png)

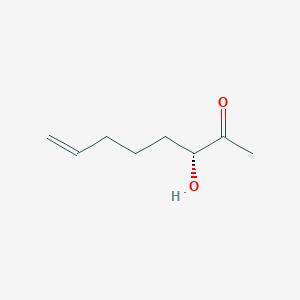
![2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]-](/img/structure/B14247675.png)

